Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)-
Description
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound with a unique structure that combines phenoxy and propynyloxy groups
Properties
CAS No. |
80854-00-8 |
|---|---|
Molecular Formula |
C26H26O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C26H26O3/c1-4-17-28-23-15-13-22(14-16-23)26(2,3)20-27-19-21-9-8-12-25(18-21)29-24-10-6-5-7-11-24/h1,5-16,18H,17,19-20H2,2-3H3 |
InChI Key |
OIQPCIOTCACSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC#C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
- The core benzene ring with a 3-phenoxy substituent can be prepared by nucleophilic aromatic substitution or by coupling reactions.
- The 1-position substitution involves an ether linkage formed by reacting a benzyl-type alcohol or halide with a phenol derivative bearing the 2-propynyloxy substituent.
- The 2-propynyloxy group (a propargyl ether) is typically introduced by alkylation of a phenol with propargyl bromide or propargyl chloride.
Preparation Methods
Synthesis of the 4-(2-propynyloxy)phenyl Intermediate
Step 1: Propargylation of 4-hydroxyphenyl derivative
- React 4-hydroxyphenol or a protected phenol derivative with propargyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., acetone, DMF).
- This yields 4-(2-propynyloxy)phenol or its protected form.
Formation of the 2-methylpropoxy Side Chain
Step 2: Preparation of 2-(4-(2-propynyloxy)phenyl)-2-methylpropanol
- The 4-(2-propynyloxy)phenyl intermediate is reacted with an appropriate alkylating agent or subjected to Grignard or organolithium addition to introduce the 2-methylpropyl group.
- Alternatively, the 2-methylpropoxy group can be introduced by Williamson ether synthesis using 2-methylpropanol derivatives.
Assembly of the Benzyl Ether Linkage
Step 3: Formation of the benzyl ether at the 1-position
- The benzyl alcohol or benzyl halide derivative of the 3-phenoxybenzyl moiety is reacted with the 2-(4-(2-propynyloxy)phenyl)-2-methylpropanol intermediate.
- This can be achieved via Williamson ether synthesis, using a base to deprotonate the alcohol and then reacting with the benzyl halide.
- Alternatively, Mitsunobu reaction conditions can be employed for ether formation if stereochemical control is required.
Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Propargylation | Propargyl bromide, K2CO3, acetone, reflux | Mild base, aprotic solvent preferred |
| 2 | Alkylation/Grignard | Organometallic reagents, inert atmosphere | Control of regioselectivity important |
| 3 | Williamson ether synthesis | NaH or K2CO3, DMF or THF, benzyl halide | Anhydrous conditions, inert atmosphere |
| 4 | Aromatic ether formation | Cu catalyst (Ullmann), Pd catalyst (Buchwald-Hartwig), base | High temperature, ligand choice critical |
Research Findings and Optimization
- Yield and Purity: Etherification reactions involving propargyl groups require careful control to avoid side reactions such as polymerization or alkyne hydration.
- Selectivity: The steric hindrance around the 2-methylpropoxy group necessitates optimized reaction times and temperatures to maximize yield.
- Catalyst Choice: Palladium-catalyzed Buchwald-Hartwig etherification offers higher selectivity and milder conditions compared to traditional Ullmann coupling.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates in Williamson ether synthesis.
- Protecting Groups: Phenol protection may be necessary during multi-step synthesis to prevent undesired side reactions.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 4-(2-propynyloxy)phenol | Propargyl bromide, K2CO3, acetone | Propargyl ether formation |
| 2 | 2-(4-(2-propynyloxy)phenyl)-2-methylpropanol | Organometallic reagents, inert atmosphere | Introduction of 2-methylpropoxy group |
| 3 | Benzyl ether linkage formation | NaH, benzyl halide, DMF | Formation of benzyl ether bond |
| 4 | 3-phenoxy substitution on benzene | Pd or Cu catalyst, base, heat | Aromatic ether formation |
Chemical Reactions Analysis
Types of Reactions
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Synthesis of Novel Compounds
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs. For instance, it can be utilized in click chemistry to create potent anti-cancer agents through the coupling of azides and alkynes .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that similar structures can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to interact with specific biological targets makes it a candidate for further exploration in therapeutic applications.
The compound has demonstrated potential antimicrobial and anti-inflammatory activities. Its derivatives have been studied for their effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the propynyloxy group enhances the lipophilicity of the molecule, potentially increasing its bioactivity.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of benzene derivatives, researchers found that compounds similar to Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- induced apoptosis in cancer cells via intrinsic pathways. Flow cytometry analysis revealed significant increases in sub-G1 phase cells, indicative of apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Case Study 2: Antimicrobial Properties
Research has shown that derivatives containing the phenoxy group exhibit significant antimicrobial activity. A comparative analysis indicated these compounds effectively inhibit bacterial growth, making them suitable candidates for further development into antimicrobial agents.
Mechanism of Action
The mechanism of action of Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-1-propyne: Shares the phenoxy and propynyloxy groups but lacks the additional phenyl and methylpropoxy groups.
Benzene, (2-propyn-1-yloxy)-: Similar structure but with different substituents.
Uniqueness
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)-, also known by its CAS number 870194-92-6, is a complex organic compound with potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 398.49 g/mol. The structure consists of a benzene ring substituted with various functional groups, including phenoxy and propynyloxy moieties. The presence of these groups suggests potential interactions with biological targets.
Research indicates that compounds similar to Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain studies suggest potential cytotoxic effects on cancer cell lines.
- Endocrine Disruption : The compound may interact with hormonal pathways, influencing endocrine functions.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial effects of phenoxy compounds reported that derivatives similar to Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : Research published in the Journal of Medicinal Chemistry highlighted that certain phenoxy-substituted benzene derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study suggested that these compounds could induce apoptosis through mitochondrial pathways .
- Endocrine Disruption Potential : A computational toxicity assessment indicated that the compound might act as an endocrine disruptor by binding to estrogen receptors, potentially affecting reproductive health .
Data Table of Biological Activities
Q & A
Q. Methodological Answer :
Contradiction Resolution : Discrepancies in crystallographic data (e.g., twinning) require SHELXD for structure solution and SHELXL for refinement .
Advanced: How to address inconsistencies in spectroscopic data during structure elucidation?
Q. Methodological Answer :
Hypothesis Testing : Compare experimental <sup>13</sup>C NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)).
Multi-technique Cross-validation :
- Use HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations.
- Validate stereochemistry via NOESY (nuclear Overhauser effects).
Contingency Plan : If MS data conflicts with expected molecular weight, re-run analysis using HRMS-ESI (resolution > 30,000) .
Advanced: What computational methods support the design of derivatives with enhanced stability?
Q. Methodological Answer :
Molecular Dynamics (MD) Simulations :
- Simulate solvation effects (e.g., in DMSO/water) to predict hydrolytic stability of the propynyloxy ester bond.
DFT Calculations :
- Calculate bond dissociation energies (BDEs) for the C-O ether linkage to identify substituents that reduce susceptibility to radical degradation.
Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
